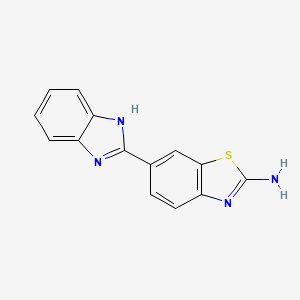

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . Benzothiazole, on the other hand, consists of a benzene ring fused to a thiazole ring . Both of these components are found in many biologically active compounds and have been studied for their potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of benzimidazole and benzothiazole derivatives can be analyzed using various spectroscopic techniques, including FTIR, NMR, and HRMS . These techniques can provide information about the compound’s functional groups, atomic connectivity, and molecular weight .Chemical Reactions Analysis

Benzimidazole and benzothiazole derivatives can undergo various chemical reactions, depending on their substituents . For example, they can participate in nucleophilic substitution reactions, oxidation reactions, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole and benzothiazole derivatives, such as their density, boiling point, vapor pressure, and solubility, can be predicted using computational chemistry methods . These properties can influence the compound’s stability, reactivity, and bioavailability .Scientific Research Applications

Corrosion Inhibition

One significant application of benzothiazole derivatives is in corrosion inhibition for carbon steel in acidic environments. A study highlighted the synthesis of benzothiazole derivatives demonstrating their effectiveness as corrosion inhibitors for carbon steel in a 1 M HCl solution. These inhibitors were observed to offer stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors. The study utilized electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods to measure corrosion inhibition efficiency, indicating that these inhibitors could be adsorbed onto surfaces via both physical and chemical means. Quantum chemical parameters were also calculated to correlate theoretical and experimental results, providing a deeper understanding of the inhibitory mechanism (Hu et al., 2016).

Antimicrobial and Genotoxic Properties

Another research focus is the antimicrobial and genotoxic properties of benzothiazole and benzoimidazole derivatives. Compounds derived from 1H-benzoimidazol-2-ylamine were synthesized and investigated for antimicrobial and genotoxic activities. The crystal and molecular structure of one such compound was determined by X-ray diffraction analysis, illustrating the potential of these compounds in pharmaceutical applications. These findings suggest a promising avenue for the development of new antimicrobial agents with genotoxic properties, which could lead to innovative treatments for various infections (Benvenuti et al., 1997).

Antiparasitic Activity

Benzothiazole derivatives have also been evaluated for their antiparasitic properties. Specifically, their in vitro activities against parasites like Leishmania infantum and Trichomonas vaginalis were investigated, compared to their toxicity towards human monocytes. The study found that the antiprotozoal properties significantly depended on the chemical structure of the benzothiazole derivatives, with certain compounds showing promising activity against T. vaginalis and L. infantum parasites. This research underscores the potential of benzothiazole derivatives in treating parasitic infections, highlighting the importance of structural modification for enhancing antiparasitic efficacy (Delmas et al., 2002).

Mechanism of Action

Target of Action

The primary target of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is the tRNA (Guanine37-N1)-methyltransferase (TrmD) . TrmD is an enzyme that plays a crucial role in bacterial protein synthesis, making it a promising target for antibacterial drug candidates .

Mode of Action

The compound interacts with its target, TrmD, by binding to it, thereby inhibiting its function . This interaction disrupts the normal protein synthesis process in bacteria, leading to their inability to grow and reproduce .

Biochemical Pathways

The inhibition of TrmD affects the protein synthesis pathway in bacteria. This disruption in the protein synthesis pathway leads to a halt in bacterial growth and reproduction, thereby exerting an antimicrobial effect .

Pharmacokinetics

Similar benzimidazole derivatives are known to have good bioavailability

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and reproduction due to the disruption of protein synthesis . This leads to its antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Safety and Hazards

Future Directions

Given the wide range of biological activities exhibited by benzimidazole and benzothiazole derivatives, there’s significant interest in developing new compounds based on these scaffolds . Future research could focus on optimizing their synthesis, improving their selectivity for certain biological targets, and assessing their safety and efficacy in preclinical and clinical studies .

Biochemical Analysis

Biochemical Properties

It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some benzimidazole derivatives have been observed to inhibit T cell proliferation

Cellular Effects

Some benzimidazole derivatives have been shown to have significant anticancer activity on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines

Molecular Mechanism

It is known that benzimidazole derivatives can disrupt microtubule formation, which can lead to cell death

Dosage Effects in Animal Models

It is known that some benzimidazole derivatives have shown significant survival benefits in preclinical models of glioblastoma multiforme

Properties

IUPAC Name |

6-(1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S/c15-14-18-11-6-5-8(7-12(11)19-14)13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOUMOAEKUEVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(S4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[3-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2838132.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B2838133.png)

![4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2838134.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide](/img/structure/B2838137.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2838142.png)

![7-cyclopropyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2838143.png)

![(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2838146.png)

![N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2838149.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide](/img/structure/B2838150.png)

![Methyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2838151.png)

![Ethyl 4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoate](/img/structure/B2838152.png)